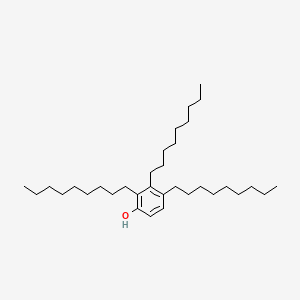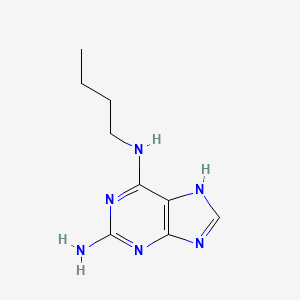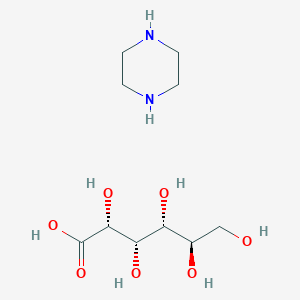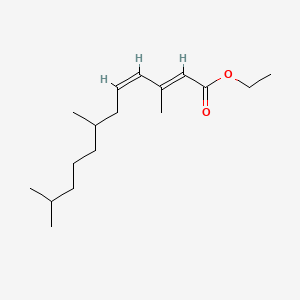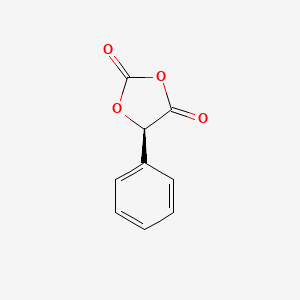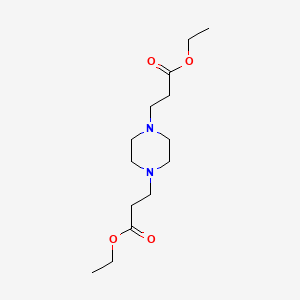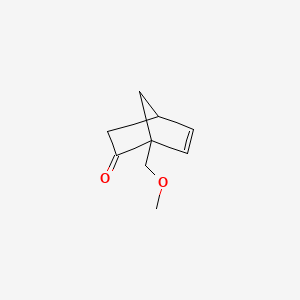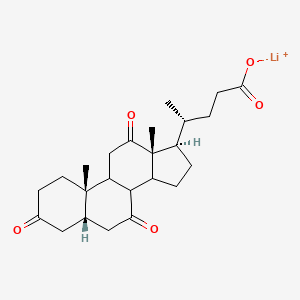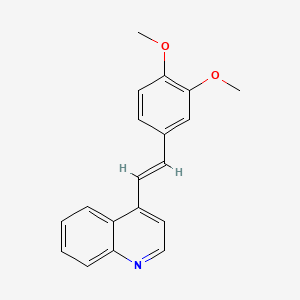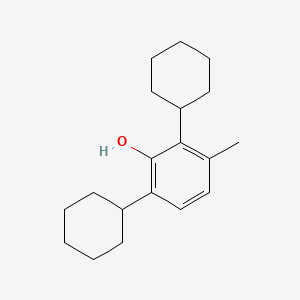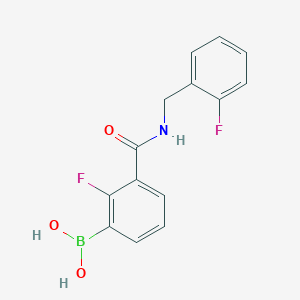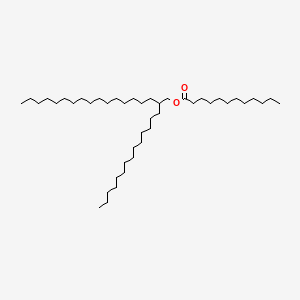
2-Tetradecyloctadecyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecyloctadecyl laurate is a chemical compound with the molecular formula C44H88O2. It is an ester formed from lauric acid and a long-chain alcohol. This compound is known for its applications in various industries, including cosmetics, food, and pharmaceuticals, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyloctadecyl laurate typically involves the esterification of lauric acid with a long-chain alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants to a temperature of around 110°C and maintaining an anhydrous environment to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous processes. One common method involves the use of a fixed-bed reactor where lauric acid and the alcohol are continuously fed into the reactor, and the ester is continuously removed. This method ensures high productivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyloctadecyl laurate can undergo various chemical reactions, including:
Esterification: The formation of the ester itself is an esterification reaction.
Hydrolysis: The ester can be hydrolyzed back into lauric acid and the alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and release the original alcohol.
Common Reagents and Conditions
Esterification: Lauric acid, long-chain alcohol, acid catalyst (e.g., sulfuric acid), temperature around 110°C.
Hydrolysis: Water, acid or base catalyst, moderate temperature.
Transesterification: Another alcohol, acid or base catalyst, moderate temperature.
Major Products Formed
Hydrolysis: Lauric acid and the corresponding alcohol.
Transesterification: A different ester and the original alcohol.
Scientific Research Applications
2-Tetradecyloctadecyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of lipid membranes and as a model compound for understanding esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable plastics
Mechanism of Action
The mechanism of action of 2-Tetradecyloctadecyl laurate involves its interaction with lipid membranes. As a surfactant, it can insert itself into lipid bilayers, altering their properties and increasing membrane fluidity. This can enhance the permeability of the membrane, allowing for better absorption of other compounds. Additionally, its ester bond can be hydrolyzed by enzymes, releasing lauric acid and the alcohol, which can have antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Lauric acid: A fatty acid that forms the basis of 2-Tetradecyloctadecyl laurate.
Glycerol monolaurate: Another ester of lauric acid, known for its antimicrobial properties.
Sucrose monolaurate: A sugar ester with applications in food and cosmetics.
Uniqueness
This compound is unique due to its long-chain alcohol component, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring high stability and low volatility .
Properties
CAS No. |
94231-66-0 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
2-tetradecyloctadecyl dodecanoate |
InChI |
InChI=1S/C44H88O2/c1-4-7-10-13-16-19-21-23-24-26-29-31-34-37-40-43(39-36-33-30-28-25-22-20-17-14-11-8-5-2)42-46-44(45)41-38-35-32-27-18-15-12-9-6-3/h43H,4-42H2,1-3H3 |
InChI Key |
UZKUERLUANTLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


